The Enigmatic Structure of Cathayanon H: A Technical Guide to the Chemical Constituents of Morus cathayana
The Enigmatic Structure of Cathayanon H: A Technical Guide to the Chemical Constituents of Morus cathayana
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the chemical structure of Cathayanon H. Despite a comprehensive search of available scientific literature, the specific chemical structure and associated detailed experimental data for Cathayanon H remain elusive. The primary source identifying this compound, a 2010 publication by Ni et al. in the Journal of Asian Natural Products Research, which describes the isolation of cathayanons F-J from the stem bark of Morus cathayana, is not publicly available in its entirety.[1]
Consequently, this whitepaper will provide an in-depth overview of the known chemical constituents isolated from Morus cathayana, the plant species from which Cathayanon H originates. This guide will focus on the classes of compounds, their general structural features, and the experimental methodologies typically employed in their isolation and characterization, providing a valuable resource for researchers interested in the natural products of this plant.
The Chemical Landscape of Morus cathayana
Morus cathayana, a species of mulberry tree native to China, Japan, and Korea, is a rich source of diverse and structurally complex natural products.[2][3][4] Phytochemical investigations of this plant have led to the isolation of several classes of compounds, primarily flavonoids and their derivatives, including Diels-Alder type adducts and 2-arylbenzofurans.[5][6]
Diels-Alder Type Adducts: The Cathayanons
Several compounds with the "Cathayanon" designation isolated from Morus cathayana are characterized as Diels-Alder type adducts. These complex flavonoids are formed through a [4+2] cycloaddition reaction between a chalcone and a dehydroprenylflavonoid.
Cathayanon A and B:
Two notable examples are Cathayanon A and B, which have been isolated from the root bark of Morus cathayana. Their structures were elucidated using spectroscopic methods, with the structure of Cathayanon A being confirmed by X-ray crystallography.[5]
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Cathayanon A: The absolute configuration was determined as 2S, 3R, 14S, 19S, 20R.[5]
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Cathayanon B: The absolute configuration was determined as 2S, 3R, 14R, 19S, 20R.[5]
These compounds exhibit interesting biological activity, with both Cathayanon A and B showing potent inhibition of HL-60 cell adhesion to bovine aortic endothelial cells (BAECs), suggesting potential anti-inflammatory properties.[5]
2-Arylbenzofuran Derivatives: The Cathafurans
Another class of compounds isolated from the stem bark of Morus cathayana are the 2-arylbenzofuran derivatives, named Cathafurans.
Cathafurans A, B, C, and D:
The structures of these four new 2-arylbenzofuran derivatives were determined by spectroscopic methods.[6] Compounds 2 (Cathafuran B) and 3 (Cathafuran C) have demonstrated moderate cytotoxic activities against five human cancer cell lines.[6]
Experimental Protocols: A Generalized Approach
While the specific experimental details for the isolation and characterization of Cathayanon H are unavailable, the literature on other constituents of Morus cathayana provides a generalizable workflow for natural product chemists.
Isolation of a Hypothetical "Cathayanon X"
The following diagram illustrates a typical experimental workflow for the isolation of a novel compound, such as a "Cathayanon," from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Morus cathayana - Wikipedia [en.wikipedia.org]
- 4. davisla.wordpress.com [davisla.wordpress.com]
- 5. Diels-Alder type adducts from Morus cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arylbenzofuran Derivatives from Morus cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]
